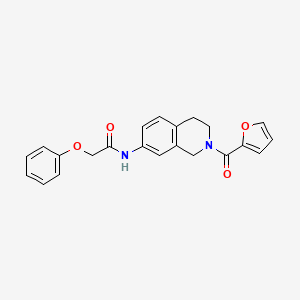

4-氨基-1-甲基-N-(吡啶-2-基)-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

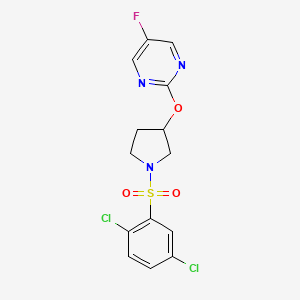

The compound "4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. The pyrazole nucleus is a common motif in many pharmacologically active compounds and is often synthesized and modified to enhance its properties for potential therapeutic applications.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot method involving a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, followed by hydrazinolysis . Another study reported the synthesis of 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives through a fusion of ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with aminopicolines, followed by hydrolysis . These methods highlight the versatility of pyrazole chemistry in introducing various substituents to the core structure.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further functionalized with various substituents. The structural elucidation of such compounds is typically achieved through analytical and spectroscopic techniques, as demonstrated in the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides . These studies provide insights into the molecular framework and potential interaction sites for biological activity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, allowing for the generation of diverse compounds with potential biological activities. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yielded pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produced Schiff bases . These reactions demonstrate the reactivity of the pyrazole core and its utility in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyrazole ring. These properties are crucial for the pharmacokinetic profile of the compounds and can affect their biological activity and therapeutic potential. Although the specific properties of "4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide" are not detailed in the provided papers, the studies on related compounds suggest that such properties are carefully considered during the synthesis and development of new pyrazole-based drugs .

科学研究应用

合成和表征

- 实验研究:化合物 4-氨基-1-甲基-N-(吡啶-2-基)-1H-吡唑-3-甲酰胺已用于重点关注各种化学化合物的合成和表征的实验研究。例如,它已参与通过与酸氯化物和二胺等不同化合物反应来合成 1H-吡唑-3-甲酰胺和 3H-咪唑并[4,5-b]吡啶衍生物。这些合成化合物的结构使用光谱方法确定,并且这些反应的机理经过理论检验 (Yıldırım、Kandemirli 和 Demir,2005)。

生物活性化合物合成

- 生物活性化合物的合成:这种化学物质也是合成具有潜在生物活性的新型化合物的关键组成部分。例如,它用于合成新型吡唑并[3,4-d]嘧啶和吡唑并[3,4-b]吡啶衍生物,然后对其生物活性特性进行评估。这些合成化合物已被研究用于各种潜在应用,包括抗癌和抗炎活性 (Harb、Abbas 和 Mostafa,2005)。

分子对接和生物学评估

- 分子对接研究:该化合物已包含在分子对接研究中,特别是用于开发具有丰富生物活性的杂交体。在这些研究中,合成了 3-(吡啶-4-基)-1H-吡唑-5-甲酰胺查尔酮杂交体等化合物,并评估了它们的抗菌、抗炎和抗氧化活性。使用环氧合酶进行分子对接分析以确定它们的可能结合模型 (Sribalan、Banuppriya、Kirubavathi、Jayachitra 和 Padmini,2016)。

先进材料研究

- 先进材料研究:在材料科学领域,该化合物已被用于合成新型材料并研究其特性。例如,它已参与发光化合物的合成及其相应的镧系元素配合物,这些化合物已被表征为在各种技术领域中的潜在应用 (Tang、Tang 和 Tang,2011)。

磁性和结构分析

- 磁性分析:该化合物的衍生物已对其磁性进行了分析。例如,研究重点关注用该化合物合成铁(II)/双[2,6-二(吡唑-1-基)吡啶]配合物,并研究它们的自旋态,这对于了解它们在磁性应用中的潜在用途至关重要 (Capel Berdiell 等人,2021)。

属性

IUPAC Name |

4-amino-1-methyl-N-pyridin-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-15-6-7(11)9(14-15)10(16)13-8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEVBJICVPYCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NC2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)

![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)

![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)

![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)